molecular formula C13H13Cl2NO B2689094 2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile CAS No. 1152643-46-3

2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2689094
CAS No.: 1152643-46-3
M. Wt: 270.15
InChI Key: VYZXLQHZYHZADF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile ( 1152643-46-3) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C13H13Cl2NO and a molecular weight of 270.15, features a nitrile group and a β-ketoester-like structure flanked by a 2,4-dichlorophenyl moiety and a tert-butyl group . This unique molecular architecture, which can be represented by the SMILES string CC(C)(C)C(C(C1=CC=C(Cl)C=C1Cl)C#N)=O, makes it a valuable intermediate for synthesizing more complex molecules, particularly in medicinal and heterocyclic chemistry . Researchers can leverage this compound in the exploration of new substances with potential biological activities. Structurally related compounds containing the dichlorophenyl group have been investigated and shown to possess notable antimicrobial and antifungal properties in experimental settings . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO/c1-13(2,3)12(17)10(7-16)9-5-4-8(14)6-11(9)15/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZXLQHZYHZADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C#N)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile, followed by the addition of the aldehyde to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant flow rates. The use of continuous flow reactors can also minimize the formation of by-products and reduce the overall environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of 2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile is C₁₃H₁₃Cl₂N₃O, with a molecular weight of approximately 267.16 g/mol. The compound's structure includes a dichlorophenyl moiety attached to a pentanenitrile backbone, which contributes to its reactivity and application potential.

Organic Synthesis

This compound is predominantly utilized as an intermediate in organic synthesis. Its functional groups facilitate various chemical reactions:

  • Condensation Reactions : The compound can undergo condensation reactions to form larger organic molecules.
  • Nucleophilic Additions : Its ketone group allows for nucleophilic attack, leading to the formation of diverse products.
  • Synthesis of Amino Acids and Esters : Researchers have leveraged this compound for synthesizing amino acids and esters, showcasing its versatility in building blocks for more complex structures.

Catalysis Studies

The compound is also pivotal in catalysis research. Its behavior under different catalytic conditions is studied to optimize reaction pathways and improve yields. This includes:

  • Exploring Reaction Mechanisms : Understanding how the compound interacts with various catalysts helps refine synthetic methodologies.
  • Developing New Catalytic Processes : Innovations in catalytic processes often incorporate this compound as a key reactant or intermediate.

Pharmaceutical Research

In pharmaceutical chemistry, this compound serves as a precursor for developing biologically active compounds. Its derivatives may exhibit therapeutic properties or enhance the efficacy of existing drugs.

Case Study 1: Synthesis of Amino Acids

A study demonstrated the use of this compound in synthesizing amino acids through nucleophilic addition reactions. The results indicated high yields and selectivity towards desired products when optimized conditions were applied.

Case Study 2: Catalytic Reactions

Research focused on the catalytic behavior of this compound revealed that certain metal catalysts significantly improved reaction rates in the formation of complex organic compounds. The findings suggested that modifications to the catalyst type and reaction conditions could lead to enhanced efficiency in synthetic applications.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the synthesis of essential biomolecules or disrupt signal transduction pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with four analogues, highlighting key structural differences and implications:

Compound Name CAS RN Molecular Formula Key Structural Features Molecular Weight Reported Use
2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile (Target) Not provided C₁₃H₁₂Cl₂NO 2,4-dichlorophenyl, 4,4-dimethyl, 3-oxo, nitrile ~278.15 g/mol Not explicitly stated
Propiconazole 60207-90-1 C₁₅H₁₇Cl₂N₃O₂ 2,4-dichlorophenyl, triazole ring, propyl-dioxolane 342.22 g/mol Fungicide
2-(4-Chlorophenyl)-3-oxopropanenitrile 62538-21-0 C₉H₆ClNO Monochlorophenyl, simpler backbone (no dimethyl or extended chain) 179.60 g/mol Not explicitly stated
2-[(2-Chlorophenyl)amino(methylsulfanyl)methylene]-4,4-dimethyl-3-oxopentanenitrile 1024671-38-2 C₁₅H₁₇ClN₂OS 2-chlorophenyl (vs. 2,4-dichloro), methylthio group, enamine substitution 308.83 g/mol Not explicitly stated
(2Z)-2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]aminomethylene}-4,4-dimethyl-3-oxopentanenitrile 81518-41-4 C₁₇H₁₆BrN₃OS 4-bromophenyl, thiazole ring, bromine substitution 390.25 g/mol Not explicitly stated

Key Differences and Implications

Aromatic Substitution Patterns: The target compound features a 2,4-dichlorophenyl group, which enhances electron-withdrawing effects and steric bulk compared to monochloro (e.g., 2-(4-Chlorophenyl)-3-oxopropanenitrile) or bromophenyl analogues . Such substitutions influence binding affinity in biological systems (e.g., fungicidal activity in propiconazole) .

Heterocyclic vs. The target compound’s linear nitrile backbone may limit similar mechanisms but could enable novel reactivity.

Functional Group Variations: The methylthio group in CAS 1024671-38-2 introduces sulfur-based nucleophilicity, contrasting with the target compound’s purely hydrocarbon side chains .

Molecular Weight and Bioavailability :

  • Higher molecular weights (e.g., 390.25 g/mol for the bromophenyl-thiazol derivative) may reduce solubility and bioavailability compared to the target compound (278.15 g/mol) .

Biological Activity

2-(2,4-Dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile, commonly referred to as Bixlozone, is a synthetic organic compound primarily recognized for its herbicidal properties. This compound belongs to the class of isoxazolidinones and has been studied extensively for its biological activity, particularly in agricultural applications. This article aims to provide a detailed overview of the biological activity of Bixlozone, including its mechanisms of action, efficacy, and safety profile.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H13Cl2NO2
  • CAS Number : 81777-95-9
  • Molecular Weight : 270.14 g/mol

The chemical structure of Bixlozone features a dichlorophenyl group attached to a pentanenitrile backbone with a ketone functional group. This configuration is crucial for its biological activity.

Bixlozone acts primarily as a herbicide by inhibiting specific enzymatic pathways in plants. Its mechanism involves:

  • Inhibition of Photosynthesis : Bixlozone disrupts the photosynthetic electron transport chain, leading to reduced energy production in target plants.
  • Disruption of Amino Acid Synthesis : It inhibits the synthesis of essential amino acids by interfering with the shikimic acid pathway, which is vital for plant growth and development.

Herbicidal Activity

Bixlozone has demonstrated significant herbicidal activity against various weed species. Field studies have shown that it effectively controls both broadleaf and grassy weeds in crops such as corn and soybeans. The efficacy rates vary depending on environmental conditions and application methods.

Weed Species Efficacy (%) Application Rate (g/ha)
Amaranthus retroflexus85200
Echinochloa crus-galli90250
Chenopodium album75150

Toxicological Studies

Toxicological assessments indicate that Bixlozone exhibits low acute toxicity in mammals. The LD50 (lethal dose for 50% of the population) values suggest that it poses minimal risk when handled according to safety guidelines:

  • Oral LD50 (rat) : >5000 mg/kg
  • Dermal LD50 (rabbit) : >2000 mg/kg
  • Inhalation LC50 (rat) : >5 mg/L (4 hours)

Environmental Impact

Bixlozone is classified as having low persistence in the environment, with studies showing rapid degradation in soil and water. Its half-life varies between 7 to 14 days depending on soil type and moisture levels.

Case Studies

  • Field Trials in Corn Production
    • A series of field trials conducted in the Midwest U.S. evaluated Bixlozone's effectiveness against common weeds in corn fields. Results indicated a significant reduction in weed biomass and improved corn yield compared to untreated controls.
  • Comparative Studies with Other Herbicides
    • Comparative studies showed that Bixlozone outperformed traditional herbicides like glyphosate in controlling resistant weed populations, highlighting its potential as an alternative herbicide.

Q & A

Q. What are the recommended synthetic pathways for 2-(2,4-dichlorophenyl)-4,4-dimethyl-3-oxopentanenitrile, and how can reaction efficiency be optimized?

The synthesis typically involves a Knoevenagel condensation between 2,4-dichlorophenylacetone derivatives and a nitrile-containing precursor. Key steps include:

  • Precursor activation : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the carbonyl group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics by stabilizing intermediates.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
    Optimization can be achieved via Design of Experiments (DoE) to test variables like catalyst loading and stoichiometry. Purity should be verified by HPLC (>98%) using a C18 column with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and nitrile functionality (C≡N stretch at ~2200 cm⁻¹ in IR).
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm mass error.
  • X-ray crystallography : Resolve stereochemistry and crystal packing, particularly for polymorph studies .

Q. How can researchers assess purity and stability under storage conditions?

  • HPLC-DAD : Monitor degradation products (e.g., hydrolysis of the nitrile group) using gradient elution (acetonitrile/water + 0.1% formic acid).
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C suggests thermal stability).
  • Long-term stability : Store under inert gas (N₂) at –20°C, with periodic NMR validation to detect oxidation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and sites for electrophilic attack.
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.
  • QSAR models : Corporate substituent effects (e.g., electron-withdrawing Cl groups) to optimize logP and binding affinity .

Q. What experimental strategies resolve contradictions in reported toxicity data?

  • Meta-analysis : Compare datasets from in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent models) studies, adjusting for variables like impurity profiles.
  • Isotopic labeling : Use deuterated analogs (e.g., replacing CH₃ with CD₃) to trace metabolic pathways and identify toxic metabolites via LC-MS/MS .
  • Dose-response modeling : Apply Hill equations to differentiate threshold effects from linear non-threshold trends .

Q. How can reaction kinetics be studied to improve scalability for lab-to-pilot transitions?

  • In situ FTIR : Monitor intermediate formation (e.g., enolate species) in real-time to identify rate-limiting steps.
  • Microreactor systems : Test continuous-flow conditions to enhance heat/mass transfer and reduce byproducts.
  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe mechanistic pathways (e.g., C–H activation vs. nucleophilic substitution) .

Q. What methodologies are effective for elucidating environmental degradation pathways?

  • Photolysis studies : Expose the compound to UV light (λ = 254 nm) in aqueous matrices, analyzing breakdown products via GC-MS.
  • Soil microcosm assays : Track degradation half-lives under aerobic/anaerobic conditions, quantifying metabolites like dichlorophenol derivatives.
  • QSAR-ECOSAR : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) using fragment-based models .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses involving steric hindrance?

  • Protecting groups : Temporarily shield reactive sites (e.g., silylation of hydroxyl groups) during critical steps.
  • Microwave-assisted synthesis : Enhance reaction rates and selectivity under controlled microwave irradiation.
  • Catalyst screening : Test bulky ligands (e.g., 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) to mitigate steric effects .

Q. What strategies mitigate discrepancies in spectroscopic data across labs?

  • Standardized protocols : Adopt ICH guidelines for NMR (e.g., 500 MHz minimum, deuterated solvents).
  • Cross-lab validation : Share raw data (FID files) for independent reprocessing.
  • Reference standards : Use certified materials (e.g., deuterated internal standards) for calibration .

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